Bienvenue dans la boutique en ligne BenchChem!

1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-

Suzuki coupling kinase inhibitor synthesis halogen reactivity

1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- (CAS 1014613-12-7, C₁₀H₁₀BrN₃O, MW 268.11) is a heterocyclic small molecule belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) class. The 7-azaindole scaffold is a privileged structure in kinase inhibitor drug discovery, providing a purine-mimetic hinge-binding motif recognized across multiple kinase targets including IKK2, FGFR, TNIK, CDC7, and BTK.

Molecular Formula C10H10BrN3O
Molecular Weight 268.11 g/mol
Cat. No. B14047669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-
Molecular FormulaC10H10BrN3O
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCNC(=O)CC1=CC2=C(C=CN=C2N1)Br
InChIInChI=1S/C10H10BrN3O/c1-12-9(15)5-6-4-7-8(11)2-3-13-10(7)14-6/h2-4H,5H2,1H3,(H,12,15)(H,13,14)
InChIKeyHOTLBXVSNWYQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- (CAS 1014613-12-7): Chemical Identity and Kinase-Targeted Scaffold Context


1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- (CAS 1014613-12-7, C₁₀H₁₀BrN₃O, MW 268.11) is a heterocyclic small molecule belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) class . The 7-azaindole scaffold is a privileged structure in kinase inhibitor drug discovery, providing a purine-mimetic hinge-binding motif recognized across multiple kinase targets including IKK2, FGFR, TNIK, CDC7, and BTK [1]. This specific compound features three distinguishing structural elements: a 4-bromo substituent on the pyridine ring, an acetamide side chain at the 2-position of the pyrrole ring, and N-methylation of the terminal amide . The compound has been explicitly cited as a synthetic intermediate in the preparation of IKK2 inhibitors within the patent literature (WO2008/034860) [2].

Why Generic Substitution Fails for 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-: Structural Determinants That Preclude Simple Analog Interchange


Within the pyrrolo[2,3-b]pyridine class, three structural features of this compound carry distinct functional consequences that make generic substitution unreliable. First, the 4-bromo substituent serves as a synthetic handle for Suzuki–Miyaura cross-coupling reactions, enabling elaboration to biaryl derivatives with specific kinase selectivity profiles; replacement with 4-H, 4-Cl, or 4-F analogs alters both the electronic properties of the pyridine ring and the available derivatization pathways [1]. Second, the N-methylacetamide side chain at the 2-position of the pyrrole ring is a specific hydrogen-bond donor/acceptor pharmacophore whose geometry differs from the primary amide (4-bromo-1H-pyrrolo[2,3-b]pyridine-2-acetamide, CAS 1014606-53-1) and the N,N-dimethyl analog (CAS 1014613-11-6), affecting both target binding and physicochemical properties [2]. Third, published SAR from 7-azaindole-based kinase programs demonstrates that even minor substituent changes at the 4-position can shift kinase selectivity profiles by orders of magnitude (e.g., FGFR1–4 IC₅₀ values spanning 7–712 nM within a single congeneric series) [3]. These structural features collectively mean that procurement of a close analog without identical substitution pattern risks irreproducible biological results.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- (CAS 1014613-12-7)


4-Bromo Substituent as a Synthetic Diversification Handle: Comparative Derivatization Utility vs. 4-H and 4-Cl Analogs

The 4-bromo substituent on the pyrrolo[2,3-b]pyridine core provides a reactive handle for palladium-catalyzed cross-coupling reactions, a capability absent in the 4-H analog (7-azaindole) and distinct in reactivity profile from the 4-Cl analog [1]. The 4-bromo group enables Suzuki coupling with aryl boronic acids under standard Pd(dppf)Cl₂/Na₂CO₃ conditions in dioxane/water, as demonstrated in the patent literature for the preparation of IKK2 inhibitors where this compound was coupled with 4-N-(methylsulfonamide)phenylboronic acid to generate biaryl derivatives [2]. This reactivity profile differentiates the 4-bromo compound from 4-chloro analogs, which generally require more forcing conditions or different catalyst systems for efficient coupling due to the higher bond dissociation energy of the C–Cl bond (C–Br: ~285 kJ/mol vs. C–Cl: ~327 kJ/mol) [3].

Suzuki coupling kinase inhibitor synthesis halogen reactivity

Physicochemical Differentiation: N-Methylacetamide vs. Primary Amide – Impact on LogP and Hydrogen-Bonding Capacity

N-Methylation of the terminal acetamide differentiates this compound from its closest structural analog, 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-acetamide (CAS 1014606-53-1, the primary amide). N-Methylation reduces the hydrogen-bond donor count from 2 (primary amide NH₂) to 1 (secondary amide NH), while increasing calculated LogP [1]. The primary amide analog (C₉H₈BrN₃O, MW 254.08) has a computed XLogP3-AA of 0.9 with 2 H-bond donors [2]. The target N-methyl compound (C₁₀H₁₀BrN₃O, MW 268.11) has a calculated LogP of 1.3 with 2 H-bond donors (pyrrole NH + amide NH) [3]. This LogP increase of ~0.4 units is consistent with the ~0.5 log unit increase typically observed upon amide N-methylation [4].

physicochemical properties drug-likeness permeability

Patent-Documented Role as a Key IKK2 Inhibitor Intermediate vs. Non-Functionalized 7-Azaindole Scaffolds

This compound is explicitly documented as a synthetic intermediate in the preparation of pyrrolopyridine-based IKK2 inhibitors within WO2008/034860 (Bamborough, Barker, et al.) [1]. The patent describes its reaction with 4-N-(methylsulfonamide)phenylboronic acid under Suzuki conditions to generate N-methyl-2-(4-{4-[(methylsulfonyl)amino]phenyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)acetamide [2]. This specific derivatization pathway is not accessible from the unsubstituted 7-azaindole core or from the 5-bromo or 6-bromo regioisomers, as the 4-position is required for the specific biaryl pharmacophore geometry that engages the IKK2 ATP-binding site [1]. In contrast, generic 7-azaindole (CAS 271-63-6) lacks both the halogen coupling handle and the acetamide side chain, requiring independent synthetic routes for each modification [3].

IKK2 inhibitor inflammatory disease patent intermediate

Kinase Profiling Context: The 4-Bromo-7-azaindole Scaffold in FGFR and Multi-Targeted Kinase Inhibitor Design

The 4-bromo-7-azaindole substructure is a recurring motif in potent kinase inhibitors. In a published FGFR inhibitor series, compound 4h (a 4-substituted 1H-pyrrolo[2,3-b]pyridine derivative) exhibited FGFR1–4 IC₅₀ values of 7, 9, 25, and 712 nM respectively, demonstrating how 4-position substitution modulates both potency and isoform selectivity [1]. Separately, a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines were identified as potent TAK1 and MAP4K2 inhibitors through kinome-wide selectivity profiling [2]. While the specific IC₅₀ of 1H-pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- against any individual kinase has not been publicly reported, the class-level evidence establishes that the 4-bromo-7-azaindole scaffold with an acetamide side chain occupies a productive region of kinase inhibitor chemical space distinct from scaffolds lacking the 4-bromo or the acetamide functionality [3].

FGFR inhibitor kinase selectivity 7-azaindole

Vendor Purity Specifications: Available at 98% Assay with ISO-Certified Quality Systems

This compound is commercially available from multiple vendors at a standardized purity of 98% . MolCore supplies the compound under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In comparison, the closely related 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-acetamide (CAS 1014606-53-1, the primary amide analog) is also available at 98% purity, providing equivalent analytical quality across the analog pair . The N,N-dimethyl analog (CAS 1014613-11-6) has more limited commercial availability, which may impact procurement lead times [1]. Notably, the target compound is classified as non-hazardous for transportation, simplifying logistics compared to certain kinase inhibitor intermediates that require specialized handling .

purity specification quality assurance procurement

Best Research and Industrial Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl- (CAS 1014613-12-7)


IKK2-Focused Medicinal Chemistry: Suzuki Elaboration to Biaryl Kinase Inhibitors

This compound is best deployed as a key synthetic intermediate in IKK2 inhibitor programs, where the 4-bromo substituent enables rapid Suzuki–Miyaura cross-coupling with aryl boronic acids to generate diverse biaryl analogs. The patent-validated coupling with 4-N-(methylsulfonamide)phenylboronic acid under Pd(dppf)Cl₂/Na₂CO₃ conditions provides a direct entry into a documented IKK2 inhibitor chemical series . The N-methylacetamide side chain at the 2-position is pre-installed, eliminating the need for post-coupling amidation steps and reducing the synthetic sequence by 1–2 steps compared to starting from 7-azaindole or 4-bromo-7-azaindole without the acetamide .

FGFR-Targeted Library Design: Diversification of the 7-Azaindole Core

The 4-bromo-7-azaindole scaffold has demonstrated potent FGFR1–3 inhibition (IC₅₀ values of 7–25 nM in optimized analogs), making this compound a suitable starting point for FGFR-focused library synthesis . The compound's LogP of ~1.3 and MW of 268.11 place it within favorable lead-like property space, and the N-methylacetamide side chain provides a vector for additional H-bond interactions in the kinase hinge region. Parallel synthesis via Suzuki coupling at the 4-position can rapidly generate compound arrays for FGFR1–4 selectivity profiling .

Multi-Targeted Kinase Inhibitor Optimization: Exploring 4-Position SAR

Kinome-wide profiling studies have identified 4-substituted 1H-pyrrolo[2,3-b]pyridines as inhibitors of TAK1, MAP4K2, p38α, and ABL kinases . This compound provides the 4-bromo handle and pre-installed 2-acetamide pharmacophore needed to systematically explore kinase selectivity through Suzuki coupling with diverse boronic acids. The N-methyl amide differentiates hydrogen-bonding patterns from the primary amide analog, potentially tuning selectivity within the kinome . Researchers should generate their own selectivity data, as no public kinome profile exists for this specific compound.

Pharmaceutical Process Chemistry: Scalable Intermediate with Non-Hazardous Shipping Classification

For groups scaling up kinase inhibitor synthesis beyond milligram quantities, this compound offers practical procurement advantages: non-hazardous DOT/IATA transport classification, availability from multiple ISO-certified vendors at 98% purity, and storage under standard cool, dry conditions . The compound's multi-vendor availability at consistent purity reduces single-supplier dependency risk, while the documented 0.05 h Suzuki coupling reaction time in the patent literature supports efficient process development timelines .

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.